molecular formula C14H9ClFN B572832 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile CAS No. 1355247-63-0

2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile

Cat. No.: B572832
CAS No.: 1355247-63-0
M. Wt: 245.681
InChI Key: IXGMTTMNUXFKLU-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile ( 1355247-63-0) is a high-value biaryl nitrile compound offered as a key chemical intermediate for advanced research and development . This compound features a benzonitrile core strategically substituted with chloro and 3-fluoro-4-methylphenyl groups, a architecture significant in modern chemical design . The integration of these specific functional groups is a established strategy in medicinal chemistry; the fluorine atom can enhance metabolic stability and influence binding affinity through its high electronegativity, while the nitrile group serves as a versatile synthetic handle and a bioisostere for other functional groups . Structurally related compounds demonstrate application as crucial intermediates in the synthesis of active pharmaceutical ingredients, including those targeting the nervous system . The molecular framework of this compound, a biaryl system bearing both fluoroaryl and nitrile moieties, makes it a versatile building block for constructing complex molecules in various research fields, including pharmaceutical chemistry and materials science . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-4-(3-fluoro-4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN/c1-9-2-3-11(7-14(9)16)10-4-5-12(8-17)13(15)6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGMTTMNUXFKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742777
Record name 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-63-0
Record name [1,1′-Biphenyl]-4-carbonitrile, 3-chloro-3′-fluoro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced technologies such as automated reactors and in-line purification systems .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile involves its interaction with specific molecular targets. The chloro and fluoro groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares key structural analogs based on substituent type, molecular properties, and applications:

Compound Name Substituents Molecular Formula Key Properties Synthesis Method Applications References
2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile 3-fluoro-4-methylphenyl C₁₄H₁₀ClFN Moderate logP, balanced EWG/EDG effects Likely Suzuki coupling Pharmaceutical intermediate
2-Chloro-4-(trifluoromethyl)benzonitrile Trifluoromethyl C₈H₃ClF₃N High logP (strong EWG) Catalytic hydrogenation Agrochemicals, polymer additives
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile 1H-pyrazol-5-yl C₁₀H₆ClN₃ Polar (pyrazole), tautomerism-sensitive Coupling with pyrazole derivatives Androgen receptor antagonist intermediates
2-Chloro-4-fluoro-3-methylbenzonitrile 4-fluoro-3-methyl C₈H₅ClFNO Low molecular weight, moderate solubility Nucleophilic substitution Drug synthesis (e.g., amino acid coupling)
2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile 3-chloro-4-cyanophenyl C₁₄H₆Cl₂N₂ Highly electron-deficient Cross-coupling reactions Materials science, enzyme inhibitors

Key Observations :

  • Electronic Effects : The trifluoromethyl group (C₈H₃ClF₃N) is a stronger electron-withdrawing group (EWG) than the 3-fluoro-4-methylphenyl group, leading to higher lipophilicity and reduced solubility . In contrast, the pyrazole-substituted analog (C₁₀H₆ClN₃) introduces polarity and tautomerism, impacting binding stability in biological systems .
  • Synthetic Accessibility : Suzuki coupling is hypothesized for the target compound, while analogs like 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile require multi-step coupling and purification .

Physicochemical Properties

  • Solubility : The pyrazole-substituted analog (C₁₀H₆ClN₃) exhibits higher aqueous solubility than the target compound due to hydrogen-bonding capacity .
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability, making C₈H₃ClF₃N suitable for high-temperature industrial processes .

Biological Activity

2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile, a compound with the chemical formula C14_{14}H9_9ClFN, has garnered attention in recent years for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features a chloro and a fluoro substituent on a phenyl ring, which is known to influence its biological properties. The presence of these halogens can enhance lipophilicity and modulate interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness with minimum inhibitory concentrations (MICs) comparable to established antibiotics:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus≤ 0.25
Escherichia coli≤ 0.5
Listeria monocytogenes≤ 0.25

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. The following table summarizes its antifungal efficacy:

Fungal Strain MIC (μg/mL)
Candida albicans≤ 0.25
Aspergillus niger≤ 0.5

This antifungal activity indicates the compound's potential in treating fungal infections, particularly in immunocompromised patients .

Inhibitory Effects on Enzymatic Activity

Research has also highlighted the compound's ability to inhibit specific enzymes, such as those involved in metabolic pathways. Its role as an inhibitor of metabotropic glutamate receptors (mGluR5) has been explored, suggesting possible applications in treating neurological disorders .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various analogs of benzonitrile derivatives, including this compound, demonstrated that modifications in the halogen substituents significantly impacted their antimicrobial potency. The study found that the presence of both chloro and fluoro groups enhanced the overall efficacy against Gram-positive bacteria .
  • Neuropharmacological Assessment : In a separate investigation focusing on mGluR5 modulation, the compound was assessed for its anxiolytic and antipsychotic potential in rat behavioral models. The results indicated that certain derivatives exhibited promising effects, leading to further exploration of their therapeutic applications .

Q & A

Q. Table 1: Comparative Synthesis Methods

MethodConditionsYieldPurityReference
Suzuki CouplingPd(OAc)₂, PPh₃, acetonitrile/water92.3%99.8%
Nucleophilic SubstitutionDBU, 80°C, alcohol solvent85–90%>95%
Acid-Catalyzed TautomerizationHCl, methanol, 20°C73.7%99%

Q. Table 2: Key Analytical Parameters

TechniqueApplicationExample DataReference
HPLC-UVPurity assessment99.8% purity (Area%)
X-ray CrystallographyCrystal structure resolutionSpace group P2₁2₁2₁
NMR (¹H/¹³C)Substituent identificationδ 7.8 ppm (aromatic H)

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